molecular formula C10H14ClN3O4 B1445540 tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride CAS No. 1258640-05-9

tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride

Cat. No.: B1445540
CAS No.: 1258640-05-9
M. Wt: 275.69 g/mol
InChI Key: JOINNBPKEVVAQU-UHFFFAOYSA-N
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Description

tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C₁₀H₁₄ClN₃O₄. It is a derivative of pyridine, featuring a nitro group at the 6-position and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and carbamation processes, utilizing automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

  • tert-Butyl (6-aminopyridin-2-yl)carbamate hydrochloride
  • tert-Butyl (6-chloropyridin-2-yl)carbamate hydrochloride
  • tert-Butyl (6-methylpyridin-2-yl)carbamate hydrochloride

Comparison: tert-Butyl (6-nitropyridin-2-yl)carbamate hydrochloride is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

IUPAC Name

tert-butyl N-(6-nitropyridin-2-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4.ClH/c1-10(2,3)17-9(14)12-7-5-4-6-8(11-7)13(15)16;/h4-6H,1-3H3,(H,11,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOINNBPKEVVAQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50743753
Record name tert-Butyl (6-nitropyridin-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258640-05-9
Record name tert-Butyl (6-nitropyridin-2-yl)carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50743753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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